molecular formula C19H23N3O3 B2423907 N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide CAS No. 2034395-27-0

N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide

Cat. No.: B2423907
CAS No.: 2034395-27-0
M. Wt: 341.411
InChI Key: YRDUZOOVXCIFPG-HDJSIYSDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide is a complex organic compound with significant potential in various fields. Characterized by its intricate structure, it combines several functional groups, including a cyclohexyl ring substituted with a pyridin-2-yloxy group, a tetrahydrobenzo[d]isoxazole moiety, and a carboxamide group.

Scientific Research Applications

N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide has diverse applications:

  • Chemistry: Used as a building block in organic synthesis to create complex molecules.

  • Biology: Investigated for its potential as a bioactive compound in pharmacological research.

  • Medicine: Explored for therapeutic uses, including potential as an anti-inflammatory or neuroprotective agent.

  • Industry: Applied in the development of new materials and catalysts for chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: This compound can be synthesized through multi-step organic synthesis methods. A common approach involves starting with a cyclohexyl derivative, which undergoes several steps of functionalization and coupling reactions. For instance, nucleophilic substitution can be used to attach the pyridin-2-yloxy group, followed by cyclization to form the tetrahydrobenzo[d]isoxazole structure. The final step involves the formation of the carboxamide group through amidation reactions.

Industrial Production Methods: Scaling up the synthesis for industrial production often requires optimization of reaction conditions to enhance yield and purity. This can include adjusting temperatures, solvent systems, and reaction times. Continuous flow chemistry might be employed to maintain consistent reaction conditions and improve the scalability of the process.

Chemical Reactions Analysis

Types of Reactions: N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide can undergo a variety of chemical reactions. These include:

  • Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, affecting primarily the aromatic rings.

  • Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, targeting the carboxamide group to produce the corresponding amine.

  • Substitution: Electrophilic and nucleophilic substitution reactions can modify the pyridinyl and cyclohexyl parts of the molecule.

Common Reagents and Conditions:

  • Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

  • Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

  • Solvents: Dichloromethane (DCM), ethanol, methanol

Major Products Formed: Depending on the reactions, products can include substituted cyclohexyl derivatives, modified pyridinyl groups, and reduced or oxidized forms of the benzo[d]isoxazole ring.

Mechanism of Action

The mechanism of action often involves interaction with specific molecular targets, such as enzymes or receptors. By binding to these targets, the compound can modulate biological pathways, leading to its observed effects. For example, it may inhibit or activate enzymes involved in inflammatory responses, contributing to its potential therapeutic benefits.

Comparison with Similar Compounds

  • N-(4-(pyridin-2-yloxy)cyclohexyl)benzamide: : Lacks the tetrahydrobenzo[d]isoxazole ring, affecting its biological activity.

  • 4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxylic acid: : Lacks the pyridin-2-yloxy cyclohexyl group, altering its chemical properties.

Uniqueness: The combination of the pyridin-2-yloxy group, cyclohexyl ring, and tetrahydrobenzo[d]isoxazole structure in N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide provides a unique set of chemical and biological properties not found in simpler analogs.

This compound's complex structure makes it an exciting subject for ongoing research and development in various scientific fields.

Properties

IUPAC Name

N-(4-pyridin-2-yloxycyclohexyl)-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O3/c23-19(18-15-5-1-2-6-16(15)25-22-18)21-13-8-10-14(11-9-13)24-17-7-3-4-12-20-17/h3-4,7,12-14H,1-2,5-6,8-11H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRDUZOOVXCIFPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=NO2)C(=O)NC3CCC(CC3)OC4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.